molecular formula C3H4BrF5S B11715901 (3-Bromo-1-propenyl)sulfur pentafluoride

(3-Bromo-1-propenyl)sulfur pentafluoride

Cat. No.: B11715901
M. Wt: 247.03 g/mol
InChI Key: FTPHEUDSOJLBOZ-UHFFFAOYSA-N
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Description

(3-bromoprop-1-en-1-yl)pentafluoro- is a chemical compound with the molecular formula C3H4BrF5S. . This compound is characterized by the presence of a bromine atom, a pentafluoro group, and a prop-1-en-1-yl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromoprop-1-en-1-yl)pentafluoro- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-bromoprop-1-ene with pentafluoro-lambda6-sulfane in the presence of a catalyst . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of (3-bromoprop-1-en-1-yl)pentafluoro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and consistent product quality. Safety measures are also implemented to handle the potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

(3-bromoprop-1-en-1-yl)pentafluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(3-bromoprop-1-en-1-yl)pentafluoro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-bromoprop-1-en-1-yl)pentafluoro- involves its interaction with molecular targets through its functional groups. The bromine atom and pentafluoro group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    (3-chloroprop-1-en-1-yl)pentafluoro-: Similar structure but with a chlorine atom instead of bromine.

    (3-iodoprop-1-en-1-yl)pentafluoro-: Contains an iodine atom instead of bromine.

    (3-fluoroprop-1-en-1-yl)pentafluoro-: Has a fluorine atom in place of bromine.

Uniqueness

(3-bromoprop-1-en-1-yl)pentafluoro- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The combination of the bromine atom and pentafluoro group makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C3H4BrF5S

Molecular Weight

247.03 g/mol

IUPAC Name

3-bromoprop-1-enyl(pentafluoro)-λ6-sulfane

InChI

InChI=1S/C3H4BrF5S/c4-2-1-3-10(5,6,7,8)9/h1,3H,2H2

InChI Key

FTPHEUDSOJLBOZ-UHFFFAOYSA-N

Canonical SMILES

C(C=CS(F)(F)(F)(F)F)Br

Origin of Product

United States

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